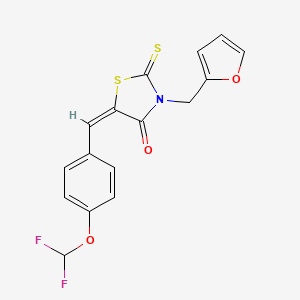

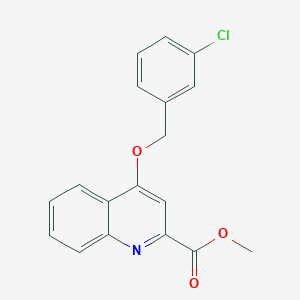

(E)-5-(4-(difluoromethoxy)benzylidene)-3-(furan-2-ylmethyl)-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into similar structures and their biological relevance. For instance, the first paper discusses a series of asymmetric thiazolidinone derivatives with antimicrobial activities, which suggests that the compound of interest may also possess similar properties .

Synthesis Analysis

The synthesis of related thiazolidinone derivatives is described in the first paper, where a series of compounds were synthesized from a benzyloxy phenyl-amino-thiazolidinone and various substituted aldehydes . Although the exact method for synthesizing the compound is not provided, it is likely that a similar approach could be used, involving the reaction of an amino-thiazolidinone with a difluoromethoxy-substituted benzaldehyde under conventional or microwave irradiation conditions.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass spectroscopy . These techniques would be essential in confirming the structure of the compound , ensuring that the desired product has been synthesized correctly.

Chemical Reactions Analysis

Thiazolidinone derivatives can participate in various chemical reactions due to their reactive centers. The papers do not detail specific reactions for the compound , but based on the structure, it could potentially undergo nucleophilic addition reactions at the carbon of the benzylidene moiety or participate in redox reactions involving the thioxo group.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are not explicitly discussed in the provided papers. However, it can be inferred that these compounds are likely to have moderate solubility in organic solvents and may exhibit varying degrees of stability depending on the substituents present on the thiazolidinone core . The pharmacokinetic properties and drug-likeness of similar compounds have been studied, indicating acceptable scores and adherence to Lipinski's rule of five, which could also be relevant for the compound .

Biological Evaluation

The first paper reports on the in vitro antimicrobial activities of thiazolidinone derivatives, with several compounds showing excellent antibacterial activities against both Gram-positive and Gram-negative bacteria . Molecular docking studies suggest that these compounds could bind effectively to enzymes such as Lanosterol 14α-demethylase, which is important in fungal sterol biosynthesis. This implies that the compound may also have potential as an antimicrobial agent, although specific studies would be required to confirm this.

The second paper discusses thiazolidinone derivatives as HIV-1 fusion inhibitors, indicating that the core structure can be tailored to interact with viral proteins such as gp41 . This suggests that with appropriate modifications, the compound could potentially be explored for antiviral activity as well.

科学的研究の応用

Anticancer Applications

- Novel thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer activities. These derivatives showed significant inhibition of tumor growth and angiogenesis in mouse models, suggesting potential for anticancer therapy (Chandrappa et al., 2010). Another study reported the synthesis of thiazolidinone derivatives with a focus on their cytotoxicity and ability to induce apoptosis in human leukemia cells, further emphasizing the anticancer potential of these compounds (Chandrappa et al., 2009).

Antimicrobial Applications

- Thiazolidinone derivatives have also been investigated for their antimicrobial properties. Research has highlighted the preparation of compounds with promising antimicrobial activity against a range of bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Patel & Shaikh, 2010). Moreover, specific derivatives exhibited significant antimicrobial activity, providing a foundation for further research in this area (Цялковский et al., 2005).

Other Applications

- The compound and its derivatives have been explored for their potential in various chemical reactions and as intermediates in the synthesis of other significant compounds. Studies have documented their use in synthesizing diverse heterocyclic compounds with potential biological activities, including antimicrobial, antinociceptive, and anti-inflammatory properties (Selvam et al., 2012).

将来の方向性

特性

IUPAC Name |

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO3S2/c17-15(18)22-11-5-3-10(4-6-11)8-13-14(20)19(16(23)24-13)9-12-2-1-7-21-12/h1-8,15H,9H2/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUMIFFGUKWMQA-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(F)F)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[(5-Cyanothiophen-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2551136.png)

![1'-acetyl-7-hydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2551139.png)

![5-[1-(dimethylamino)propyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2551142.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B2551143.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2551148.png)

![6-(Cyclopropylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2551149.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2551150.png)

![6-methyl-N-(4-methylphenyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2551153.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2551154.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide](/img/structure/B2551158.png)